![molecular formula C20H17N3O2S B2602769 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide CAS No. 60178-58-7](/img/structure/B2602769.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide
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Overview
Description
Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This class of compounds typically consists of a benzene ring fused to an imidazole ring . They are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of various benzimidazole derivatives usually proceeds through two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using techniques such as X-ray crystal structure analysis . The benzimidazole core is often planar, and in the crystal, it can be arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .
Chemical Reactions Analysis
Benzimidazole derivatives can interact with other molecules through both covalent and non-covalent interactions . These interactions can lead to chemical alterations of DNA that are irreversible and cause cell death .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques such as FT-IR, NMR, and UV-vis spectroscopy . These techniques can provide information about the molecular formula, average mass, and monoisotopic mass of the compound .
Scientific Research Applications
Drug Discovery and Development
The compound’s structural motif, which includes a benzimidazole ring, is of significant interest in medicinal chemistry due to its resemblance to nucleotides and its ability to interact with biopolymers. It has been found to have potential applications in drug discovery , particularly in the design of new pharmacophores . The benzimidazole core is present in a number of marketed drugs, indicating its importance in therapeutic agents.
Anticancer Agents
Research has shown that derivatives of benzimidazole, such as the compound , exhibit promising activity as anticancer agents . These compounds can be designed to target specific cancer cell lines, and their efficacy and selectivity can be evaluated through various assays, including cytotoxicity studies against human cancer cell lines.
Antimicrobial Activity
Benzimidazole derivatives have been reported to possess antimicrobial properties . The compound’s ability to interact with microbial enzymes and receptors can be harnessed to develop new antimicrobial drugs that are effective against resistant strains of bacteria and fungi.
Supramolecular Chemistry
In supramolecular chemistry , benzimidazole and its derivatives can act as building blocks for the construction of complex molecular assemblies . Their ability to engage in hydrogen bonding and π-π interactions makes them suitable for creating novel supramolecular structures with potential applications in materials science.
Bioconjugation and Chemical Biology
The compound’s reactive sulfonamide group allows for bioconjugation with various biomolecules, which is useful in chemical biology applications . This can lead to the development of targeted drug delivery systems and probes for biological imaging.
Polymer Chemistry
In polymer chemistry , the benzimidazole moiety can be incorporated into polymers to impart specific properties, such as thermal stability or fluorescence . This can be particularly useful in creating advanced materials for electronic or photonic applications.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of benzimidazole derivatives involve the design and synthesis of new types of molecules with improved safety and efficacy. There is also interest in exploring the use of benzimidazole derivatives as DNA hybridization indicators due to their distinct effects on single-stranded and double-stranded DNA .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-14-10-12-15(13-11-14)26(24,25)23-17-7-3-2-6-16(17)20-21-18-8-4-5-9-19(18)22-20/h2-13,23H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYILMBFJHTNJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide |
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